1-Methyl-4-(3-methylphenyl)piperazine

Muscarinic Acetylcholine Receptor M1 Subtype Radioligand Binding

Disubstituted piperazines with specific substitution patterns are critical for GPCR-targeted drug discovery, yet generic isomers cannot substitute for the distinct meta-methyl pharmacophore. 1-Methyl-4-(3-methylphenyl)piperazine (CAS 151657-72-6) delivers: • Defined meta-methyl substitution for unambiguous SAR: Ki range 20-107 nM at muscarinic receptor subtypes • Enhanced CNS penetration potential: LogP 1.75, 21% higher lipophilicity vs. unsubstituted phenyl analog • Reliable supply: commercially available building block for parallel synthesis and focused library generation targeting serotonin, dopamine, and muscarinic receptors. Ideal for medicinal chemistry campaigns and intestinal permeation enhancer studies.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 151657-72-6
Cat. No. B137296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(3-methylphenyl)piperazine
CAS151657-72-6
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)C
InChIInChI=1S/C12H18N2/c1-11-4-3-5-12(10-11)14-8-6-13(2)7-9-14/h3-5,10H,6-9H2,1-2H3
InChIKeyPVFIDFYACCGDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(3-methylphenyl)piperazine (CAS 151657-72-6): Procurement and Structural Overview


1-Methyl-4-(3-methylphenyl)piperazine (CAS 151657-72-6) is a disubstituted piperazine derivative with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol . The compound features a methyl group on one piperazine nitrogen and a 3-methylphenyl (m-tolyl) group on the other, conferring calculated physicochemical properties including a LogP of 1.75 . It belongs to the N-phenylpiperazine class, a scaffold extensively employed in medicinal chemistry for the development of ligands targeting G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptor subtypes [1].

Why 1-Methyl-4-(3-methylphenyl)piperazine Cannot Be Simply Replaced by Generic Piperazine Analogs


Generic substitution among N-phenylpiperazine derivatives is scientifically unsound due to the profound impact of even minor structural modifications on receptor binding profiles and downstream pharmacological outcomes. The position of the methyl substituent on the phenyl ring (ortho, meta, or para) has been shown to critically alter binding affinity, selectivity, and intrinsic efficacy at aminergic GPCRs [1]. For instance, in a series of intestinal permeation enhancers, the para-methyl and unsubstituted phenyl analogs exhibited markedly different cytotoxicity and efficacy profiles [2]. Therefore, 1-Methyl-4-(3-methylphenyl)piperazine, bearing a specific meta-methyl substitution, possesses a unique pharmacophoric signature that cannot be replicated by its ortho- or para-methyl isomers or the des-methyl parent compound.

Quantitative Differentiation of 1-Methyl-4-(3-methylphenyl)piperazine Against Key Comparators


Muscarinic M1 Receptor Binding Affinity: Comparison with Pirenzepine

1-Methyl-4-(3-methylphenyl)piperazine demonstrates measurable affinity for the muscarinic M1 receptor in rat cerebral cortex homogenates, with a Ki of 20 nM [1]. This is approximately 8-fold lower affinity than the prototypical M1-selective antagonist pirenzepine, which exhibits a Ki of 2.42 nM under comparable assay conditions [2]. The compound thus presents a distinct, intermediate-affinity profile that may be leveraged for applications where potent muscarinic blockade is undesirable.

Muscarinic Acetylcholine Receptor M1 Subtype Radioligand Binding

Muscarinic Receptor Subtype Selectivity Profile: Comparison with Non-Selective Atropine

Across four tissue preparations representing distinct muscarinic receptor subtype populations, 1-Methyl-4-(3-methylphenyl)piperazine displays a 5.4-fold range in binding affinities (Ki values: 20 nM cortex, 56 nM parotid, 72 nM heart, 107 nM bladder) [1]. This modest selectivity contrasts sharply with the non-selective antagonist atropine, which exhibits similar nanomolar inhibition constants (Ki range: 1.2–10 nM) across all muscarinic subtypes [2]. The compound's varying affinity profile suggests potential for differential modulation of muscarinic signaling pathways.

Muscarinic Acetylcholine Receptor Subtype Selectivity M1/M2/M3/M4/M5

Lipophilicity (LogP) Enhancement via Meta-Methyl Substitution: Comparison with 1-Methyl-4-phenylpiperazine

The introduction of a methyl group at the meta-position of the phenyl ring increases the calculated LogP of 1-Methyl-4-(3-methylphenyl)piperazine to 1.75 , compared to 1.44 for the unsubstituted phenyl analog 1-Methyl-4-phenylpiperazine [1]. This represents a 21% increase in lipophilicity, a parameter directly correlated with passive membrane permeability and blood-brain barrier penetration potential.

Lipophilicity LogP Membrane Permeability ADME

Intestinal Permeation Enhancement Potential: Class-Level Inference from Phenylpiperazine Derivatives

In a structure-function analysis of 13 phenylpiperazine derivatives as intestinal permeation enhancers, compounds with aliphatic substitutions on the phenyl ring, specifically 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine, displayed lower cytotoxicity than the parent 1-phenylpiperazine while maintaining efficacy [1]. Given the close structural homology, 1-Methyl-4-(3-methylphenyl)piperazine is predicted to fall within this favorable class of low-toxicity, high-efficacy permeation enhancers. Notably, the study identified two derivatives that enhanced paracellular permeability of calcein over 100-fold in Caco-2 monolayers.

Intestinal Permeation Enhancer Oral Drug Delivery Caco-2 Monolayer Cytotoxicity

Recommended Application Scenarios for 1-Methyl-4-(3-methylphenyl)piperazine Based on Quantitative Evidence


In Vitro Muscarinic Receptor Subtype Profiling and Functional Selectivity Studies

Leverage the compound's intermediate and differentially graded affinities for muscarinic receptor subtypes (Ki range: 20–107 nM) [1] to characterize novel ligands or to investigate the functional consequences of partial muscarinic antagonism. Its profile is distinct from both high-affinity, selective antagonists (e.g., pirenzepine) and non-selective antagonists (e.g., atropine) [2][3].

Lead Optimization Scaffold for CNS-Targeted GPCR Ligands

Utilize the compound's enhanced lipophilicity (LogP 1.75) as a starting point for medicinal chemistry campaigns aimed at developing brain-penetrant ligands for serotonin, dopamine, or muscarinic receptors. Its 21% higher LogP compared to the unsubstituted phenyl analog [4] suggests improved passive diffusion across the blood-brain barrier.

Development of Oral Permeation Enhancers for Macromolecular Therapeutics

Explore the compound's potential as a low-toxicity intestinal permeation enhancer, a property inferred from structural class analysis [5]. Its predicted favorable cytotoxicity profile makes it a viable candidate for inclusion in oral formulations of peptides, proteins, or other poorly absorbed biologics.

Synthetic Intermediate for Structurally Diverse Piperazine Libraries

Employ 1-Methyl-4-(3-methylphenyl)piperazine as a versatile building block in parallel synthesis or combinatorial chemistry. Its well-defined physicochemical properties (LogP, molecular weight) and commercial availability facilitate the rapid generation of focused libraries for SAR studies targeting various GPCR families.

Technical Documentation Hub

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